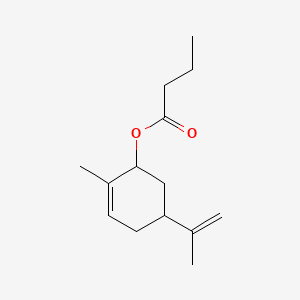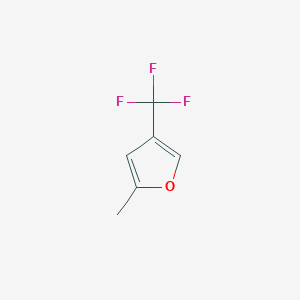![molecular formula C18H24Cl4N6O2Zn B1628997 4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-) CAS No. 33678-73-8](/img/structure/B1628997.png)
4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-) is a diazonium compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a diazonium group attached to a benzene ring, which is further substituted with a 4-[(2-hydroxyethyl)methylamino] group. The tetrachlorozincate(2-) anion balances the charge of the diazonium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) typically involves the diazotization of 4-[(2-hydroxyethyl)methylamino]aniline. The process begins with the reaction of 4-[(2-hydroxyethyl)methylamino]aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). This reaction forms the diazonium salt, which is then treated with zinc chloride to form the tetrachlorozincate(2-) complex.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and reactors helps in maintaining the required temperature and mixing conditions, making the process efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., NH3). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an aniline group.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated benzene derivatives.
Coupling Reactions: Azo dyes with various colors and properties.
Reduction Reactions: 4-[(2-hydroxyethyl)methylamino]aniline.
Scientific Research Applications
Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The tetrachlorozincate(2-) anion helps stabilize the diazonium cation, making it more reactive in certain conditions.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- 4-[(2-Hydroxyethyl)methylamino]benzenediazonium chloride
Uniqueness
Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) is unique due to the presence of the tetrachlorozincate(2-) anion, which provides enhanced stability and reactivity compared to other diazonium salts. The 4-[(2-hydroxyethyl)methylamino] group also imparts specific properties that make it suitable for various applications in chemistry, biology, and industry.
Properties
CAS No. |
33678-73-8 |
|---|---|
Molecular Formula |
C18H24Cl4N6O2Zn |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C9H12N3O.4ClH.Zn/c2*1-12(6-7-13)9-4-2-8(11-10)3-5-9;;;;;/h2*2-5,13H,6-7H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
LFVPHTWIABNBBX-UHFFFAOYSA-J |
SMILES |
CN(CCO)C1=CC=C(C=C1)[N+]#N.CN(CCO)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)[N+]#N.CN(CCO)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Key on ui other cas no. |
33678-73-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-{[2-(Diethylamino)ethyl]amino}propanenitrile](/img/structure/B1628927.png)



![8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1628932.png)


